Kinase Selectivity Index Advantage
DY3002 demonstrates a substantially enhanced therapeutic window at the enzymatic level relative to clinically benchmarked third-generation EGFR inhibitors. The selectivity index (SI), defined as the ratio of wild-type EGFR IC50 to EGFR T790M/L858R double-mutant IC50, provides a quantitative measure of mutant-over-wild-type discrimination [1]. Higher SI values indicate greater preference for mutant kinase and reduced wild-type EGFR engagement [2].
| Evidence Dimension | Selectivity Index (SI): WT EGFR IC50 / EGFR L858R/T790M IC50 |
|---|---|
| Target Compound Data | SI = 632.0 (WT IC50 = 448.7 nM; Mutant IC50 = 0.71 nM) |
| Comparator Or Baseline | Rociletinib: SI = 21.4 (WT IC50 = 460.2 nM; Mutant IC50 = 21.5 nM); Osimertinib: SI = 40.9 (WT IC50 = 482.3 nM; Mutant IC50 = 11.8 nM) |
| Quantified Difference | DY3002 SI is 15.4-fold higher than osimertinib and 29.5-fold higher than rociletinib |
| Conditions | ADP-Glo™ Kinase Assay (Promega); recombinant wild-type EGFR kinase (Catalog V3831) and EGFR T790M/L858R kinase (Catalog V5324); compound concentration range 0.1–100 nM; 60 min kinase reaction at room temperature; luminescence detection on TriStar® LB942 reader; data represent mean of ≥3 independent experiments [3] |
Why This Matters
The 15-fold to 30-fold selectivity advantage enables experiments requiring EGFR T790M inhibition with substantially lower concurrent wild-type EGFR engagement, reducing confounding off-target cytotoxicity in assays involving EGFR wild-type-expressing cell lines.
- [1] Xu, T.; Peng, T.; Ren, L.; Zhang, L.; Zuo, D.; Yu, W.; Liu, M.; Wang, L.; Cui, H.; Wang, Y.; et al. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer. Molecules 2016, 21(11), 1462. Table 1. View Source
- [2] MedChemExpress (MCE). DY3002 Product Page: Selective and Highly Potent EGFR Inhibitor. CAS No. 2020015-37-4. Biological Activity section. View Source
- [3] Xu, T.; Peng, T.; Ren, L.; Zhang, L.; Zuo, D.; Yu, W.; Liu, M.; Wang, L.; Cui, H.; Wang, Y.; et al. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer. Molecules 2016, 21(11), 1462. Section 3.3.1: Kinase Enzymatic Assays. View Source
